molecular formula C9H8BrClO3 B2373313 4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester CAS No. 1427377-54-5

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester

Cat. No.: B2373313
CAS No.: 1427377-54-5
M. Wt: 279.51
InChI Key: INQFRQVYHFAPDJ-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzoic acid methyl ester framework

Scientific Research Applications

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Future research could focus on the development of protocols for the protodeboronation of alkyl boronic esters . This could potentially lead to new synthetic routes for the production of “4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester” and similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methoxy-substituted benzoic acid derivative, followed by esterification. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and scalability. The use of automated systems and precise control of reaction parameters is crucial to maintain consistent quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like aluminum chloride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

    Ester Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate the hydrolysis process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Mechanism of Action

The mechanism by which 4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic or electrophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxy-benzoic acid methyl ester
  • 3-Chloro-2-methoxy-benzoic acid methyl ester
  • 4-Bromo-3-chloro-benzoic acid methyl ester

Uniqueness

4-Bromo-3-chloro-2-methoxy-benzoic acid methyl ester is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the benzoic acid methyl ester framework. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 4-bromo-3-chloro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-5(9(12)14-2)3-4-6(10)7(8)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQFRQVYHFAPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427377-54-5
Record name 4-bromo-3-chloro-2-methoxy-benzoic acid methyl ester
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